molecular formula C6H6Cl2N2O2 B13118263 (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol

(2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol

Cat. No.: B13118263
M. Wt: 209.03 g/mol
InChI Key: FRMXLCQHONIULU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves reacting 2,4,6-trichloropyrimidine with methanol in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dioxane at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

(2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, making it a potential candidate for anticancer and antimicrobial therapies. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

(2,6-dichloro-5-methoxypyrimidin-4-yl)methanol

InChI

InChI=1S/C6H6Cl2N2O2/c1-12-4-3(2-11)9-6(8)10-5(4)7/h11H,2H2,1H3

InChI Key

FRMXLCQHONIULU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)CO

Origin of Product

United States

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